2-Chloro-1,3,2-benzodioxaborole

Catalog No.
S1898522
CAS No.
55718-76-8
M.F
C6H4BClO2
M. Wt
154.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3,2-benzodioxaborole

CAS Number

55718-76-8

Product Name

2-Chloro-1,3,2-benzodioxaborole

IUPAC Name

2-chloro-1,3,2-benzodioxaborole

Molecular Formula

C6H4BClO2

Molecular Weight

154.36 g/mol

InChI

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H

InChI Key

AZYGEWXDKHFOKB-UHFFFAOYSA-N

SMILES

B1(OC2=CC=CC=C2O1)Cl

Canonical SMILES

B1(OC2=CC=CC=C2O1)Cl

The exact mass of the compound 2-Chloro-1,3,2-benzodioxaborole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-1,3,2-benzodioxaborole (CAS 55718-76-8), commonly known as B-chlorocatecholborane or ClBcat, is a highly versatile, bifunctional electrophilic boron reagent and carbophilic Lewis acid. In industrial and advanced laboratory settings, it is primarily procured for metal-free borylative cyclizations, ether/ester cleavages, and the synthesis of borylated heterocycles and complex organoboron building blocks. Unlike simpler boron halides, ClBcat offers a unique balance of moderate Lewis acidity and targeted nucleophilic chloride delivery, enabling single-step cyclization-demethylation cascades without the need for transition-metal catalysts or stoichiometric basic additives [1]. Its solid form and defined reactivity profile make it a critical precursor for synthesizing stable pinacolboronates and pharmaceutical intermediates where precise regio- and stereocontrol, alongside high processability, are required.

Substituting ClBcat with cheaper, more common boron halides like boron trichloride (BCl3) or related boranes frequently leads to process failure or necessitates complex, multi-step workarounds. While BCl3 is highly electrophilic, it often forms overly stable zwitterionic intermediates that stall reactions, requiring the addition of harsh stoichiometric reagents (e.g., AlCl3 and Et3N) to force demethylation and product release [1]. Conversely, attempting to use the direct pinacol analog, B-chloropinacolborane (ClBpin), introduces severe thermal instability, as ClBpin decomposes at temperatures above -70 °C, completely precluding its use in standard heated borylation protocols[2]. Furthermore, substituting with the more reactive B-bromocatecholborane (BrBcat) can result in premature demethylation of substrates, significantly reducing the isolated yield of the target borylated heterocycles[2].

Thermal Stability and Process Window vs. B-Chloropinacolborane

In the synthesis of borylated lactones via electrophilic oxyboration, the choice of boron precursor dictates the permissible reaction temperature. ClBcat is stable and effective at elevated temperatures, successfully driving oxyboration at 45 °C to 100 °C. In direct contrast, B-chloropinacolborane (ClBpin) suffers from severe thermal degradation, decomposing at temperatures above -70 °C [1]. This fundamental instability makes ClBpin unsuitable for most standard, heat-promoted benchtop borylations, forcing buyers to prioritize ClBcat for scalable, above-ambient temperature processes.

Evidence DimensionMaximum viable reaction temperature (thermal stability limit)
Target Compound DataStable and reactive at 100 °C
Comparator Or BaselineB-chloropinacolborane (ClBpin) (Decomposes above -70 °C)
Quantified Difference>170 °C wider operational thermal window
ConditionsElectrophilic oxyboration conditions

Procurement of ClBcat eliminates the need for extreme cryogenic infrastructure (-70 °C) required by ClBpin, enabling standard heated reactor workflows.

Catalyst-Free Oxyboration Yield vs. Boron Trichloride (BCl3)

When evaluating reagents for the catalyst-free synthesis of borylated isocoumarins from methyl esters, ClBcat demonstrates superior bifunctional efficacy compared to standard trihalogenated boron sources. Under identical conditions, the use of ClBcat at 100 °C provided the desired borylated isocoumarin in a 75% isolated yield. Conversely, the use of BCl3 completely failed to yield any of the desired product (0% yield) because it cannot efficiently mediate the necessary oxycyclization pathway [1].

Evidence DimensionIsolated yield of borylated isocoumarin
Target Compound Data75% yield (at 100 °C)
Comparator Or BaselineBoron trichloride (BCl3) (0% yield)
Quantified Difference75% absolute yield increase
ConditionsCatalyst-free electrophilic oxyboration of alkynes

ClBcat unlocks catalyst-free borylation pathways that are fundamentally impossible with bulk BCl3, saving costs on transition-metal catalysts and simplifying purification.

Reaction Control and Yield vs. B-Bromocatecholborane (BrBcat)

While B-bromocatecholborane (BrBcat) is a closely related in-class substitute, its higher reactivity can be detrimental to overall process efficiency. In electrophilic oxyboration reactions, BrBcat demethylates methyl esters too rapidly, disrupting the kinetic balance between alkyne activation and cyclization. As a result, BrBcat provides a substantially lower isolated yield of the target oxyboration product compared to ClBcat [1]. ClBcat provides the optimal balance of carbophilic Lewis acidity and controlled nucleophilic halide release.

Evidence DimensionKinetic control and product yield
Target Compound DataOptimal kinetic balance yielding 75% product
Comparator Or BaselineB-Bromocatecholborane (BrBcat) (Premature demethylation, lower yield)
Quantified DifferenceSuperior chemoselectivity and higher isolated yield
ConditionsElectrophilic cyclization/dealkylation of esters

Selecting ClBcat over its bromide analog prevents premature substrate degradation, directly increasing the final yield of high-value borylated intermediates.

Single-Step Thioboration Efficiency vs. BCl3

In formal thioboration reactions of alkynes, ClBcat acts as a bifunctional reagent, successfully mediating both the initial electrophilic cyclization and the subsequent demethylation in a single synthetic step to form neutral alkenyl boronates. In contrast, BCl3 forms an overly stable zwitterionic intermediate that stalls the reaction, requiring the addition of stoichiometric AlCl3 (as a Lewis acid) and Et3N (as a Lewis base) to force chloride release and demethylation [1].

Evidence DimensionNumber of reagents required for complete cyclization/demethylation
Target Compound Data1 reagent (ClBcat handles both steps)
Comparator Or BaselineBCl3 (Requires 2 additional stoichiometric reagents: AlCl3 and Et3N)
Quantified DifferenceElimination of 2 stoichiometric additives
ConditionsCatalyst-free formal thioboration of alkynyl sulfides

ClBcat streamlines manufacturing by reducing the number of required reagents, lowering raw material costs, and simplifying downstream purification workflows.

Catalyst-Free Synthesis of Borylated Heterocycles

Leveraging its unique bifunctional reactivity (carbophilic Lewis acidity combined with controlled chloride delivery), ClBcat is the reagent of choice for synthesizing borylated isocoumarins, 2-pyrones, and benzothiophenes directly from alkynes without the need for expensive gold or palladium catalysts [1].

Metal-Free Borylative Cyclization and Group Transfer

ClBcat is highly suited for one-step thioboration and oxyboration reactions where it transforms readily available alkynyl precursors into alkenyl boronates with defined regio- and stereochemistry, outperforming BCl3 which stalls at the zwitterionic intermediate stage [2].

Mild Cleavage of Protecting Groups

Due to its balanced electrophilicity, ClBcat is utilized as a selective reagent for the cleavage of acetals and trityl groups in complex natural product synthesis (e.g., the preparation of 2-arachidonoylglycerol or (-)-dictyostatin), where harsher Lewis acids would cause unwanted side reactions .

Preparation of Metal Boryl Complexes

ClBcat is frequently procured as a reliable oxidative addition precursor for the synthesis of transition metal boryl complexes (such as Rhodium and Iridium complexes), benefiting from its bench stability relative to pinacolborane analogs .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

2-Chloro-1,3,2-benzodioxaborole

Dates

Last modified: 08-16-2023

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